molecular formula C24H15F2N3S B2648927 (Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile CAS No. 477297-21-5

(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile

Cat. No.: B2648927
CAS No.: 477297-21-5
M. Wt: 415.46
InChI Key: KJBLHNJMNDOBRH-RGEXLXHISA-N
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Description

(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile is a synthetic chemical compound intended for research and development purposes. This molecule features a thiazole core, a [1,1'-biphenyl] group, and a (2,4-difluorophenyl)aminoacrylonitrile moiety, a structural framework found in compounds investigated for various bioactivities . Thiazole and biphenyl derivatives are prominent scaffolds in medicinal chemistry, often explored for their potential to interact with biological targets . For instance, structurally related thiazole-containing molecules are being actively researched as inhibitors of enzymes like tyrosinase and carbonic anhydrase . Similarly, biphenyl derivatives have been incorporated into the design of potential anticancer agents . The specific mechanism of action, binding affinity, and primary research applications for this precise compound are not fully characterized in the available scientific literature and require further investigation by qualified researchers. This product is provided "For Research Use Only" (RUO). It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for conducting all necessary experiments to determine the compound's suitability for their specific research objectives.

Properties

IUPAC Name

(Z)-3-(2,4-difluoroanilino)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15F2N3S/c25-20-10-11-22(21(26)12-20)28-14-19(13-27)24-29-23(15-30-24)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-12,14-15,28H/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBLHNJMNDOBRH-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C(=CNC4=C(C=C(C=C4)F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)/C(=C\NC4=C(C=C(C=C4)F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15F2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole core.

    Attachment of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of biphenyl reacts with a halogenated thiazole.

    Introduction of the Difluorophenyl Amino Group: This step involves the nucleophilic substitution of a difluorophenyl amine with an appropriate acrylonitrile derivative, ensuring the Z-configuration is maintained.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the Suzuki coupling and nucleophilic substitution reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or aldehyde.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration using nitric acid and sulfuric acid, or halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or aldehydes.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, this compound can be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. It could be investigated for its efficacy in treating diseases where modulation of specific biological pathways is required.

Industry

Industrially, this compound might be used in the development of new materials with specific electronic or optical properties, given its conjugated system and functional groups.

Mechanism of Action

The mechanism by which (Z)-2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile exerts its effects depends on its interaction with molecular targets. It may bind to enzymes or receptors, altering their activity. The thiazole ring and biphenyl group can facilitate binding through π-π interactions, while the difluorophenyl amino group can form hydrogen bonds or engage in other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Synthesis: Most analogs are synthesized via Knoevenagel condensation or piperidine-catalyzed reactions (e.g., ). The target compound likely follows a similar pathway.
  • The 2,4-difluorophenyl group in the target compound may reduce metabolic degradation compared to hydroxyl/methoxy groups in .
  • Crystallinity : Fluorophenyl-containing analogs (e.g., ) exhibit high crystallinity due to planar molecular conformations, aiding structural characterization.
Antioxidant Activity
  • Compound 5, 6, and 17 (benzothiazole-triazole derivatives) demonstrated superior antioxidant activity to ascorbic acid in DPPH assays, attributed to electron-donating triazole moieties .

Electronic and Steric Effects

  • Steric Hindrance : Bulky biphenyl groups in the target compound may limit membrane permeability compared to smaller substituents (e.g., thiophene in ).

Biological Activity

(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities.

  • Molecular Formula : C27H21N3O2S
  • Molecular Weight : 451.5 g/mol
  • CAS Number : 477296-53-0

Biological Activity Overview

The biological activity of this compound has been assessed through various studies, revealing its potential in multiple therapeutic areas.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including the compound . A significant finding is its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundA4311.5Induces apoptosis
This compoundA5492.0Cell cycle arrest
This compoundH12991.8Inhibition of IL-6 and TNF-α

These results indicate that the compound not only inhibits cell growth but also affects inflammatory cytokine production, which is crucial in cancer progression.

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects. In vitro studies demonstrated that it significantly reduced the levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This suggests a potential role in treating inflammatory diseases.

Mechanistic Insights

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It disrupts the cell cycle at the G0/G1 phase, preventing cancer cells from proliferating.
  • Cytokine Modulation : By inhibiting key inflammatory mediators, it may reduce tumor-associated inflammation.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of thiazole derivatives similar to this compound:

  • Study on Benzothiazole Derivatives : A study synthesized various benzothiazole compounds and found that those with similar structures exhibited significant anticancer activity against A431 and A549 cell lines . This supports the hypothesis that modifications in thiazole structures can enhance bioactivity.
  • In Vivo Studies : Animal models have shown that compounds with thiazole moieties can effectively reduce tumor size and improve survival rates when administered alongside conventional chemotherapy .

Q & A

Q. What are the established synthetic pathways for this compound, and how can reaction yields be optimized?

The compound is synthesized via condensation reactions between aromatic aldehydes and precursors like 3-oxo-propionitriles or thiazolidinones under basic conditions . Optimization involves adjusting stoichiometric ratios (e.g., aldehyde-to-precursor ratio), reaction time, and temperature. For example, reports yields of ~70% using ethanol as a solvent at 80°C for 6 hours. To resolve yield inconsistencies, comparative kinetic studies or real-time monitoring via FT-IR or HPLC can identify side reactions or intermediates .

Q. What spectroscopic and crystallographic methods are critical for structural validation?

Nuclear Magnetic Resonance (NMR) confirms the Z-configuration of the acrylonitrile group via coupling constants (e.g., J = 10–12 Hz for trans-olefin protons). Single-crystal X-ray diffraction (SCXRD) resolves stereochemistry and intermolecular interactions, such as hydrogen bonding between the difluorophenylamino group and thiazole nitrogen . highlights the use of SCXRD to validate similar acrylonitrile derivatives, emphasizing the importance of crystallographic data deposition in the Cambridge Structural Database (CSD).

Q. How does the biphenyl-thiazole core influence electronic properties?

The biphenyl group enhances π-conjugation, while the thiazole ring introduces electron-withdrawing effects, stabilizing the LUMO. UV-Vis spectroscopy reveals absorption maxima near 350–400 nm, attributed to π→π* transitions. Electrochemical studies (cyclic voltammetry) can quantify HOMO-LUMO gaps, critical for photophysical applications .

Advanced Research Questions

Q. What mechanistic insights explain its aggregation-induced emission (AIE) behavior?

AIE arises from restricted intramolecular motion (RIM) in aggregated states, suppressing non-radiative decay. Time-resolved fluorescence spectroscopy (e.g., TCSPC) quantifies lifetime changes from nanoseconds (solution) to microseconds (solid state). demonstrates that molecular aggregation kinetics can be monitored via fluorescence microscopy, revealing nucleation-growth dynamics . Computational studies (DFT/TD-DFT) model excited-state relaxation pathways, correlating substituent effects (e.g., difluorophenyl groups) with emission intensity .

Q. How can crystal engineering enhance photothermal or mechanical properties?

Elastic crystal growth (e.g., centimeter-scale crystals in ) requires controlled solvent evaporation and lattice defect minimization. MXene-polymer coatings ( ) improve photothermal bending efficiency by enhancing light absorption and thermal conductivity. SCXRD data reveal slip-stack packing motifs, which facilitate reversible deformation under thermal or mechanical stress .

Q. What strategies resolve contradictions in reported bioactivity or reactivity data?

Discrepancies in biological assays may stem from aggregation states or solvent polarity effects. For example, aqueous solubility limits might artificially suppress activity. Use dynamic light scattering (DLS) to characterize aggregation size and validate assays under controlled conditions. highlights the role of substituent polarity (e.g., trifluoromethyl groups) in modulating reactivity .

Q. How can machine learning/DoE improve synthetic protocol design?

Design of Experiments (DoE) models (e.g., response surface methodology) optimize multi-variable systems (e.g., temperature, catalyst loading). outlines flow-chemistry approaches for similar compounds, emphasizing real-time data collection and statistical modeling (e.g., ANOVA) to identify critical parameters. Open-source tools like RDKit or COSMOtherm predict reaction feasibility .

Methodological Tables

Table 1. Key Spectral Data for Structural Validation

TechniqueParametersReference
1^1H NMRδ 8.2–8.5 ppm (biphenyl protons)
SCXRDC–C bond length: 1.45 Å (thiazole core)
UV-Visλₘₐₓ: 375 nm (ε = 1.2 × 10⁴ L/mol·cm)

Table 2. AIE Characterization Workflow

StepMethodPurpose
AggregationSolvent/non-solvent titrationInduce controlled aggregation
FluorescenceTime-resolved spectroscopyQuantify radiative vs. non-radiative decay
ComputationalMD simulations (AMBER/GROMACS)Model RIM mechanism

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